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Compound of Interest

Compound Name: SB 206553

Cat. No.: B129707 Get Quote

An In-depth Technical Guide to SB 206553

Introduction
SB 206553 is a potent and selective pharmacological tool extensively used in neuroscience

research. It is primarily characterized as a mixed antagonist of the serotonin 5-HT2B and 5-

HT2C receptors, with some studies also classifying it as an inverse agonist at the 5-HT2C

receptor.[1][2][3][4] Its ability to modulate the serotonergic system with high selectivity over

other receptors, including the 5-HT2A subtype, makes it invaluable for dissecting the roles of 5-

HT2B and 5-HT2C receptors in various physiological and pathological processes.[3] Developed

in the 1990s, SB 206553 has demonstrated anxiolytic-like properties in preclinical models and

has been investigated for its potential in treating psychostimulant abuse disorders.[3][5] This

guide provides a comprehensive overview of its chemical properties, pharmacological profile,

and the experimental methodologies used to characterize its activity.

Chemical and Physical Properties
SB 206553 is typically available as a free base or a hydrochloride salt. The following table

summarizes its key chemical and physical properties.
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Property Value Citation(s)

IUPAC Name

5-methyl-1-(3-

pyridylcarbamoyl)-1,2,3,5-

tetrahydropyrrolo[2,3-f]indole

[1]

CAS Number
158942-04-2 (Free Base)

1197334-04-5 (Hydrochloride)
[2][5][6]

Molecular Formula

C₁₇H₁₆N₄O (Free Base)

C₁₇H₁₆N₄O·HCl

(Hydrochloride)

[1]

Molecular Weight
292.34 g/mol (Free Base)

328.8 g/mol (Hydrochloride)
[6]

Appearance Solid, Yellow [6]

Solubility Soluble in DMSO [2][6]

Storage Conditions

2-8°C (Solid) -20°C for 1

month (In solution) -80°C for 6

months (In solution)

[2][5][6]

Purity ≥98% (HPLC) [6]

Pharmacological Properties
SB 206553 exhibits high affinity and selectivity for 5-HT2C and 5-HT2B receptors. Its binding

affinities and functional potencies have been determined through various in vitro assays.
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Parameter
Receptor
Target

Species / Cell
Line

Value(s) Citation(s)

Binding Affinity

(pKi)
Human 5-HT2C HEK-293 7.9, 7.8, 7.92 [3][5]

Human 5-HT2A HEK-293 5.8, 5.6 [3][5]

Human 5-HT2B CHO-K1 7.7 [5]

Binding Affinity

(Ki)
Human 5-HT2C

Calbiochem

Assay
3.2 nM [6]

Human 5-HT2B
Calbiochem

Assay
5.5 nM [6]

Human 5-HT2A
Calbiochem

Assay
2300 nM [6]

Functional

Activity (pA₂)
Rat 5-HT2B

Rat Stomach

Fundus
8.9, 8.89 [3]

Functional

Activity (pKB)
Human 5-HT2C HEK-293 9.0 (Antagonist) [3][7]

Mechanism of Action and Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

Gαq/11 subunit. Upon activation by serotonin (5-HT), the receptor stimulates phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol

trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in

intracellular calcium and activation of protein kinase C (PKC), respectively.

SB 206553 acts as a competitive antagonist, blocking 5-HT from binding and activating the

receptor. Furthermore, the 5-HT2C receptor exhibits a high degree of constitutive (agonist-

independent) activity.[4] SB 206553 functions as an inverse agonist by binding to the receptor

and stabilizing it in an inactive conformation, thereby reducing its basal signaling activity.[4][8]

This dual action makes it a powerful tool for inhibiting both serotonin-dependent and

independent 5-HT2C receptor signaling.
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Fig. 1: 5-HT2C receptor signaling pathway and inhibition by SB 206553.

Experimental Protocols
The pharmacological profile of SB 206553 has been established through a variety of in vitro

and in vivo experimental procedures.

In Vitro Assays
1. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SB 206553 for serotonin receptor

subtypes.

Methodology:
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Membranes are prepared from Human Embryonic Kidney (HEK) 293 or Chinese Hamster

Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A, 5-HT2B, or 5-

HT2C receptor.[3][5]

Cell membranes are incubated with a specific radioligand (e.g., [³H]-mesulergine for 5-

HT2C) and various concentrations of the competing ligand, SB 206553.

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

The radioactivity retained on the filters is quantified using liquid scintillation counting.

The concentration of SB 206553 that inhibits 50% of the specific radioligand binding (IC₅₀)

is determined.

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. Phosphoinositide (PI) Hydrolysis Assay

Objective: To measure the functional antagonist or inverse agonist activity of SB 206553.

Methodology:

HEK 293 cells expressing the human 5-HT2C receptor are cultured and pre-labeled by

incubation with [³H]-myo-inositol.[3][7]

To measure antagonist activity, cells are pre-incubated with various concentrations of SB
206553 before being stimulated with a 5-HT agonist.

To measure inverse agonist activity, cells are incubated with SB 206553 alone to

determine its effect on basal (constitutive) PI hydrolysis.[8]

The reaction is terminated, and the resulting inositol phosphates (IPs) are isolated using

anion-exchange chromatography.

The amount of [³H]-IPs is quantified by scintillation counting.

The potency of SB 206553 as an antagonist is expressed as a pKB or pA₂ value, while

inverse agonism is measured as a percentage reduction in basal signaling.[3][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8821530/
https://www.medchemexpress.com/sb-206553.html
https://www.benchchem.com/product/b129707?utm_src=pdf-body
https://www.benchchem.com/product/b129707?utm_src=pdf-body
https://www.benchchem.com/product/b129707?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8821530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1909304/
https://www.benchchem.com/product/b129707?utm_src=pdf-body
https://www.benchchem.com/product/b129707?utm_src=pdf-body
https://www.benchchem.com/product/b129707?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6767919/
https://www.benchchem.com/product/b129707?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8821530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6767919/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Studies
1. Attenuation of Methamphetamine-Seeking Behavior in Rats

Objective: To assess the efficacy of SB 206553 in reducing drug-seeking behavior.

Methodology:

Self-Administration Training: Rats are trained to self-administer methamphetamine (meth)

by pressing a lever in an operant chamber for 14 consecutive days.[4]

Extinction Phase: The meth infusion is discontinued, and lever presses no longer result in

drug delivery. This phase continues until responding on the previously active lever

decreases to a set criterion.

Cue Reactivity Test: Rats are tested for meth-seeking behavior where pressing the active

lever presents meth-associated cues (e.g., light and tone) without the drug.

Drug Administration: Prior to the cue reactivity session, rats are pre-treated with an

intraperitoneal (i.p.) injection of either vehicle or SB 206553 (e.g., 1.0, 5.0, and 10.0

mg/kg).[4][9]

Data Analysis: The primary dependent variable is the number of presses on the active

lever during the cue reactivity session. A significant reduction in active lever presses in the

SB 206553 group compared to the vehicle group indicates attenuation of drug-seeking.[4]
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Fig. 2: Workflow for testing SB 206553 on meth-seeking behavior.

2. Rat Social Interaction Test

Objective: To evaluate the anxiolytic-like properties of SB 206553.

Methodology:
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Pairs of male rats, unfamiliar with each other, are placed in a test arena under specific

lighting conditions (either high or low light, as light level can affect anxiety).

Rats are administered SB 206553 orally (p.o.) at various doses (e.g., 2-20 mg/kg) prior to

the test.[3]

The behavior of the pair is recorded for a set duration (e.g., 10 minutes).

The total time spent in active social interaction (e.g., sniffing, grooming, following) is

scored by a trained observer.

Anxiolytic compounds typically increase the amount of time spent in social interaction,

particularly under the more aversive high-light conditions. An increase in interaction scores

for the SB 206553-treated group compared to a vehicle control is indicative of anxiolytic-

like effects.[3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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